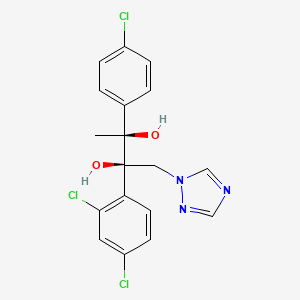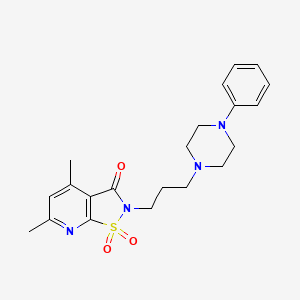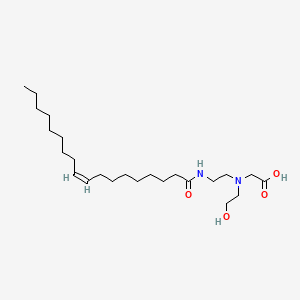
(Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine is a complex organic compound with a unique structure that includes a hydroxyethyl group, an amide linkage, and a long-chain unsaturated fatty acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine typically involves the reaction of oleic acid with ethanolamine and glycine. The process includes the following steps:
Esterification: Oleic acid reacts with ethanolamine to form an ester intermediate.
Amidation: The ester intermediate undergoes amidation with glycine to form the final product.
The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under controlled temperatures to ensure the desired (Z)-configuration of the double bond.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and amidation processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize by-products and waste.
化学反应分析
Types of Reactions
(Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond to a single bond.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted amides with various functional groups.
科学研究应用
Chemistry
In chemistry, (Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine is used as a surfactant in emulsion polymerization and as a stabilizer in various chemical reactions.
Biology
In biological research, this compound is used to study membrane dynamics and protein-lipid interactions due to its amphiphilic nature.
Medicine
In medicine, it is explored for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs to specific tissues.
Industry
Industrially, it is used in the formulation of detergents, emulsifiers, and dispersants. Its surfactant properties make it valuable in the production of cosmetics and personal care products.
作用机制
The mechanism of action of (Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine involves its ability to interact with lipid bilayers and proteins. The hydroxyethyl group and the long-chain fatty acid allow it to insert into lipid membranes, altering their properties and affecting membrane-bound proteins. This interaction can modulate membrane fluidity and permeability, influencing various cellular processes.
相似化合物的比较
Similar Compounds
- Disodium (Z)-4-[2-[(2-hydroxyethyl)(1-oxooctadec-9-enyl)amino]ethyl] 2-sulphonatosuccinate
- Poly(oxy-1,2-ethanediyl),α-hydro-ω-hydroxy- Ethane-1,2-diol, ethoxylated
Uniqueness
Compared to similar compounds, (Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine has a unique combination of functional groups that provide specific surfactant properties. Its ability to form stable emulsions and interact with biological membranes sets it apart from other surfactants.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
93893-26-6 |
|---|---|
分子式 |
C24H46N2O4 |
分子量 |
426.6 g/mol |
IUPAC 名称 |
2-[2-hydroxyethyl-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C24H46N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)25-18-19-26(20-21-27)22-24(29)30/h9-10,27H,2-8,11-22H2,1H3,(H,25,28)(H,29,30)/b10-9- |
InChI 键 |
WZYZRBKYWZVNTR-KTKRTIGZSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(CCO)CC(=O)O |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCN(CCO)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




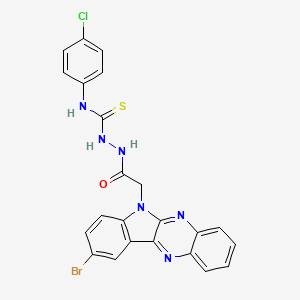
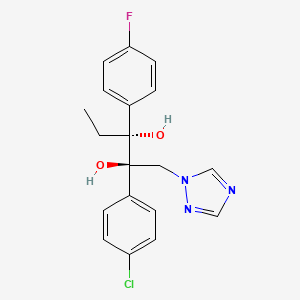
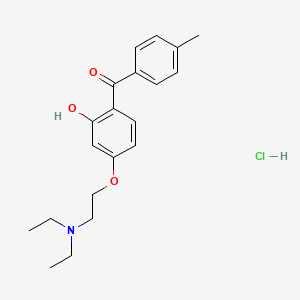
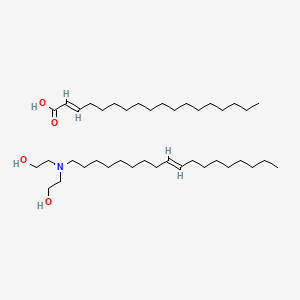

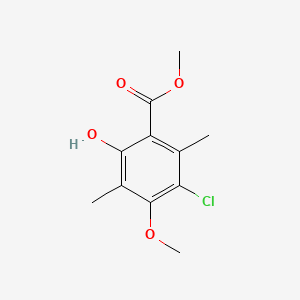
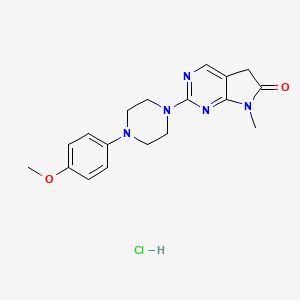
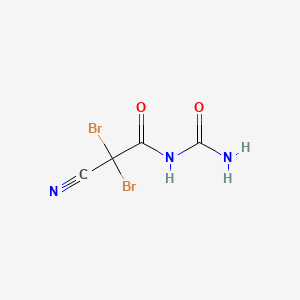
![1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12696838.png)
